An In-depth Technical Guide to 5,6-Epoxyeicosatrienoic Acid Methyl Ester: Structure, Function, and Application
An In-depth Technical Guide to 5,6-Epoxyeicosatrienoic Acid Methyl Ester: Structure, Function, and Application
This guide provides a comprehensive technical overview of 5,6-Epoxyeicosatrienoic acid methyl ester (5,6-EET-ME), a critical derivative of a key signaling molecule. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and biological characteristics of 5,6-EET-ME, offering insights into its structure, synthesis, biological significance, and the analytical methodologies crucial for its study.
Foundational Chemistry: Structure and Properties
5,6-Epoxyeicosatrienoic acid (5,6-EET) is a metabolite of arachidonic acid, formed through the action of cytochrome P450 epoxygenases.[1][2] These enzymes catalyze the epoxidation of one of the four double bonds in arachidonic acid, leading to four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[2][3] 5,6-EET is specifically formed by the epoxidation of the double bond between carbons 5 and 6.[4]
The methyl ester form, 5,6-EET-ME, is a synthetic derivative where the carboxylic acid group of 5,6-EET is esterified with a methyl group. This modification is of significant practical importance in experimental settings. The parent compound, 5,6-EET, is chemically labile and prone to rapid degradation under neutral or acidic conditions to its corresponding diol, 5,6-dihydroxyeicosatrienoic acid (5,6-DHET), and its δ-lactone.[5][6] Esterification of the carboxyl group to form 5,6-EET-ME significantly enhances its chemical stability, making it a more reliable tool for in vitro and in vivo studies.[3][5]
| Property | Value | Source |
| Molecular Formula | C21H34O3 | Derived from 5,6-EET |
| Molecular Weight | 334.5 g/mol | Derived from 5,6-EET |
| IUPAC Name | methyl 4-(3-(tetradeca-2,5,8-trienyl)oxiran-2-yl)butanoate | Derived from PubChem |
| Parent Compound | 5,6-Epoxyeicosatrienoic acid (5,6-EET) | [4] |
Synthesis and Reactivity
Biosynthesis of the Parent Compound (5,6-EET):
5,6-EET is endogenously produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases, primarily isoforms from the CYP2C and CYP2J families.[6][7] This enzymatic reaction introduces an epoxide group across the 5,6-double bond of arachidonic acid.
Chemical Synthesis of 5,6-EET-ME:
The synthesis of 5,6-EET-ME is typically achieved through the esterification of 5,6-EET. A general laboratory-scale protocol is outlined below.
Experimental Protocol: Methyl Esterification of 5,6-EET
Objective: To synthesize 5,6-EET-ME from 5,6-EET to improve chemical stability for experimental use.
Materials:
-
5,6-Epoxyeicosatrienoic acid (5,6-EET)
-
Anhydrous Methanol (CH₃OH)
-
Acetyl Chloride (CH₃COCl) or a catalytic amount of a strong acid (e.g., H₂SO₄)
-
Anhydrous Diethyl Ether or Dichloromethane
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Appropriate solvents for TLC (e.g., hexane:ethyl acetate mixture)
Methodology:
-
Dissolution: Dissolve a known quantity of 5,6-EET in a minimal amount of anhydrous diethyl ether or dichloromethane in a clean, dry round-bottom flask.
-
Esterification:
-
Method A (Acetyl Chloride): Cool the solution in an ice bath. Slowly add a solution of acetyl chloride in anhydrous methanol (typically a 5-10% solution). The reaction of acetyl chloride with methanol generates anhydrous HCl in situ, which catalyzes the esterification.
-
Method B (Acid Catalyst): Add anhydrous methanol to the dissolved 5,6-EET, followed by a catalytic amount of concentrated sulfuric acid.
-
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours). Monitor the progress of the reaction by TLC, comparing the reaction mixture to the starting material (5,6-EET). The product, 5,6-EET-ME, will have a higher Rf value (be less polar) than the carboxylic acid starting material.
-
Workup: Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether or dichloromethane. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification (if necessary): If impurities are present, the crude product can be purified using column chromatography on silica gel.
Self-Validation: The identity and purity of the synthesized 5,6-EET-ME should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of the carboxylic acid proton signal in the ¹H NMR spectrum and the appearance of a methyl ester signal are key indicators of a successful reaction.
Biological Functions and Mechanisms of Action
Epoxyeicosatrienoic acids are potent signaling molecules with a wide range of biological activities, including vasodilation, anti-inflammatory effects, and stimulation of angiogenesis.[3][7] While the different EET regioisomers can have overlapping functions, there is also evidence for isomer-specific actions.
Vascular Effects: 5,6-EET has complex and sometimes contradictory effects on vascular tone, which appear to be dependent on the specific vascular bed and species. In some arteries, such as bovine and canine coronary arteries, all four EET regioisomers induce relaxation with similar potency.[8] However, in other vascular beds like the rat-tail, rabbit, and pig cerebral arteries, and rat renal arteries, 5,6-EET is a more potent vasodilator than the other regioisomers.[8] The vasodilatory effects of EETs are often mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[1][9] Conversely, in small-diameter intralobar pulmonary arteries of rabbits and rats, all EET regioisomers, including 5,6-EET, have been shown to be vasoconstrictors.[9] This vasoconstriction in intralobar pulmonary arteries is suggested to be mediated by an increase in Rho-kinase activity, leading to phosphorylation of myosin light chain and an increase in the calcium sensitivity of the contractile apparatus.[9]
Pain and Nociception: Recent research has identified 5,6-EET as an endogenous activator of the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel, a key player in pain and inflammation.[2][10] Neuronal activity can trigger the release of 5,6-EET, which then acts on TRPA1 channels on central afferent terminals.[10] This activation leads to an influx of calcium into dorsal root ganglion (DRG) neurons and enhances the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in the spinal cord, ultimately contributing to mechanical pain hypersensitivity.[10]
Hormone Secretion: 5,6-EET, along with 14,15-EET, has been shown to stimulate the release of growth hormone from somatotrophs.[7]
Signaling Pathway of 5,6-EET in Nociception
Caption: 5,6-EET signaling pathway in pain transmission.
Metabolic Fate of 5,6-EET
The biological activity of EETs is tightly regulated by their metabolic degradation. The primary route of inactivation for most EETs is hydration of the epoxide to the corresponding dihydroxyeicosatrienoic acid (DHET) by soluble epoxide hydrolase (sEH).[1] However, 5,6-EET is a relatively poor substrate for sEH.[1][7]
An alternative and significant metabolic pathway for 5,6-EET involves its conversion by cyclooxygenase (COX) enzymes to prostaglandin-like compounds, such as 5,6-epoxy-prostaglandin E₁.[7][11] This conversion is required for some of the vasoactive properties of 5,6-EET.[11][12]
Due to the proximity of the carboxylic acid to the epoxide, 5,6-EET can also non-enzymatically rearrange to form a δ-lactone, especially under acidic conditions.[13][14]
Metabolic Pathways of 5,6-EET
Caption: Major metabolic pathways of 5,6-EET.
Analytical Methodologies for Quantification
The accurate quantification of 5,6-EET and its metabolites in biological matrices is challenging due to their low endogenous concentrations and the instability of 5,6-EET.[13][14] The use of the more stable methyl ester derivative is often preferred for spiking and recovery experiments. The gold standard for analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Protocol: Quantification of 5,6-EET and Metabolites by LC-MS/MS
Objective: To extract and quantify 5,6-EET and its metabolites from a biological sample (e.g., plasma, tissue homogenate).
Materials:
-
Biological sample
-
Internal standards (e.g., deuterated EETs)
-
Acetonitrile, Methanol, Water (LC-MS grade)
-
Formic Acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer, Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add an internal standard mixture (containing deuterated analogs of the analytes) to the sample.
-
Precipitate proteins by adding 2-3 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elute the analytes with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Liquid Chromatography: Separate the analytes on a reverse-phase column (e.g., C18) using a gradient of water and acetonitrile/methanol, both containing a small amount of formic acid to aid ionization.
-
Mass Spectrometry: Detect the analytes using a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for selective and sensitive detection of each analyte and its corresponding internal standard.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of analytical standards.
-
Calculate the concentration of each analyte in the sample by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
-
Self-Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. Quality control samples at low, medium, and high concentrations should be run with each batch of samples to ensure the reliability of the results.
Significance in Research and Therapeutic Potential
The study of 5,6-EET and its more stable methyl ester derivative holds significant promise for therapeutic development. The vasodilatory and anti-inflammatory properties of EETs make them attractive targets for the treatment of cardiovascular diseases such as hypertension.[3] The use of stable analogs like 5,6-EET-ME allows for more controlled investigations into their pharmacological effects.[3][5]
Furthermore, the discovery of 5,6-EET as an endogenous ligand for the TRPA1 channel opens up new avenues for pain research.[2][10] Developing antagonists for this interaction or modulating the synthesis of 5,6-EET could represent novel strategies for the management of inflammatory and neuropathic pain.
References
-
A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol. PubMed. [Link]
-
Epoxyeicosatrienoic acid. Wikipedia. [Link]
-
5,6-epoxyeicosatrienoic acid, a novel arachidonate metabolite. Mechanism of vasoactivity in the rat. Semantic Scholar. [Link]
-
Stable 5,6-Epoxyeicosatrienoic Acid Analog Relaxes Coronary Arteries Through Potassium Channel Activation. Hypertension. [Link]
-
5,6-EET-induced contraction of intralobar pulmonary arteries depends on the activation of Rho-kinase. American Physiological Society Journal. [Link]
-
A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol. ResearchGate. [Link]
-
Epoxyeicosatrienoic Acid Analogs and Vascular Function. PMC - NIH. [Link]
-
5,6-Eet | C20H32O3. PubChem. [Link]
-
5(6)-EpETrE-EA | C22H37NO3. PubChem. [Link]
-
Action of epoxyeicosatrienoic acids on cellular function. American Journal of Physiology. [Link]
-
Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards. NIH. [Link]
-
5,6-EET Is Released upon Neuronal Activity and Induces Mechanical Pain Hypersensitivity via TRPA1 on Central Afferent Terminals. PMC. [Link]
-
Mechanisms of epoxyeicosatrienoic acid (EET) synthesis and transferable... ResearchGate. [Link]
-
The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor. ACS Chemical Biology. [Link]
-
5,6-epoxyeicosatrienoic acid, a novel arachidonate metabolite. Mechanism of vasoactivity in the rat. PubMed. [Link]
-
Vascular Pharmacology of Epoxyeicosatrienoic Acids. PMC - NIH. [Link]
Sources
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,6-Eet | C20H32O3 | CID 5283202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. 5,6-EET Is Released upon Neuronal Activity and Induces Mechanical Pain Hypersensitivity via TRPA1 on Central Afferent Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. 5,6-epoxyeicosatrienoic acid, a novel arachidonate metabolite. Mechanism of vasoactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
